Product packaging for (4-Chloro-2-iodophenyl)methanol(Cat. No.:CAS No. 244104-55-0)

(4-Chloro-2-iodophenyl)methanol

Cat. No.: B2376061
CAS No.: 244104-55-0
M. Wt: 268.48
InChI Key: UDXMQUOKYIISFP-UHFFFAOYSA-N
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Description

Contextualizing (4-Chloro-2-iodophenyl)methanol within Aryl Halides and Benzylic Alcohol Chemistry

This compound is a prime example of a halogenated benzyl (B1604629) alcohol, incorporating a chloro and an iodo substituent on the aromatic ring. This di-halogenation, coupled with the benzylic alcohol functionality, provides multiple reactive sites for synthetic manipulation. The presence of two different halogens (chloro and iodo) offers the potential for selective reactions, a highly desirable feature in multistep organic synthesis. The benzylic alcohol group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. acs.org The aryl halides, in turn, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClIO B2376061 (4-Chloro-2-iodophenyl)methanol CAS No. 244104-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMQUOKYIISFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244104-55-0
Record name (4-chloro-2-iodophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

(4-Chloro-2-iodophenyl)methanol is a solid at room temperature and should be stored in a dark, dry place. sigmaaldrich.com It has a purity of approximately 98%. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₇H₆ClIO
InChI Key UDXMQUOKYIISFP-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 244104-55-0 bldpharm.com
Physical Form Solid sigmaaldrich.com

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Iodophenyl Methanol

Transformations Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site for a variety of chemical modifications, including etherification, borylation, halogenation, and oxidation.

Etherification Reactions: Homo- and Cross-Coupling Methods

The conversion of the hydroxyl group to an ether is a common transformation. This can be achieved through several methods, including the classical Williamson ether synthesis and more modern cross-coupling approaches.

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For (4-Chloro-2-iodophenyl)methanol, this would typically involve reaction with a strong base like sodium hydride, followed by the addition of an alkyl halide.

Alternatively, copper-catalyzed Ullmann-type reactions or palladium-catalyzed cross-coupling reactions can be employed to form aryl ethers. The Ullmann condensation involves the reaction of an alcohol with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. Current time information in मुरादाबाद डिवीजन, IN. Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful methods for ether formation, often proceeding under milder conditions. scribd.com

A study on the etherification of (4-chlorophenyl)(phenyl)methanol, a structurally related compound, demonstrated its successful conversion to the corresponding methyl ether when mediated by N-iodosuccinimide (NIS). molaid.com This suggests that similar oxidative coupling strategies could be applicable to this compound.

Table 1: Representative Etherification Reactions of Benzyl (B1604629) Alcohols

EntryBenzyl Alcohol DerivativeReagents and ConditionsProductYield (%)Reference
1(4-chlorophenyl)(phenyl)methanolMeOH, NIS, HCRC(4-chlorophenyl)(methoxy)phenylmethane95 molaid.com
2DiphenylmethanolEtOH, NIS, HCRCEthoxy(diphenyl)methane- molaid.com
34-Methylbenzyl alcoholNIS, SFRC (no MeOH)Bis(4-methylbenzyl) ether- molaid.com

*NIS: N-Iodosuccinimide; HCRC: High-Substrate Concentration Reaction Conditions; SFRC: Solvent-Free Reaction Conditions. Data for specific yields were not always available in the cited source.

Borylation of Benzylic Alcohols

The direct borylation of benzylic alcohols represents a valuable transformation, providing access to benzylboronate esters, which are versatile intermediates in cross-coupling reactions. This transformation typically involves the cleavage of the C–O bond. Research has shown that palladium acetate (B1210297) can catalyze the direct borylation of arylmethanols in the absence of a base. This method is noted for its compatibility with various functional groups and proceeds under mild conditions.

While no specific studies on the borylation of this compound were identified, the general methodology developed for other benzyl alcohols suggests its potential applicability.

Deoxygenative Halogenation of Benzylic Alcohols

The conversion of the benzylic hydroxyl group to a halogen is a fundamental transformation that activates the benzylic position for subsequent nucleophilic substitution or cross-coupling reactions. This deoxygenative halogenation can be achieved using a variety of reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide.

The resulting (4-chloro-2-iodobenzyl) halide would be a highly reactive intermediate, primed for further functionalization.

Oxidative Reactions of the Benzyl Alcohol Functionality

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Mild oxidation, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield 4-chloro-2-iodobenzaldehyde. Care must be taken to avoid over-oxidation.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from potassium dichromate and sulfuric acid), would lead to the formation of 4-chloro-2-iodobenzoic acid. This transformation is a common method for the synthesis of benzoic acid derivatives from the corresponding benzyl alcohols. ambeed.com

Table 2: Representative Oxidation Reactions of Benzyl Alcohols

EntryStarting MaterialOxidizing Agent/ConditionsProductReference
1p-IodotoluenePotassium permanganate4-Iodobenzoic acid ambeed.com
2Benzyl alcoholPd/AlO(OH) nanoparticles, ultrasonicationBenzaldehyde (B42025)
3Benzyl alcohol derivativesPdOx/CeO₂-NR, aerobic, solvent-freeCorresponding aldehydes

Reactions Exploiting the Aromatic Halogens (Iodine and Chlorine)

The presence of two different halogen atoms on the aromatic ring, iodine and chlorine, opens up possibilities for selective functionalization through cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective transformations at the C-I position while leaving the C-Cl bond intact for potential subsequent reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

A wide array of transition metal-catalyzed cross-coupling reactions can be envisioned for this compound, primarily targeting the more reactive C-I bond. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl or vinyl group at the 2-position of the benzene (B151609) ring.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would yield a 2-alkynyl-4-chlorophenyl)methanol derivative.

Heck Coupling: In the Heck reaction, the aryl iodide can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinylic position of the alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl iodide and an amine, leading to the synthesis of a 2-amino-4-chlorophenyl)methanol derivative.

Ullmann Condensation: As mentioned earlier, this copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds. Current time information in मुरादाबाद डिवीजन, IN.

The selective reactivity of the C-I bond over the C-Cl bond is a key feature that would allow for the stepwise functionalization of the aromatic ring, making this compound a potentially valuable building block in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In the case of this compound, the chloro and iodo substituents are not strongly activating towards SNAr. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for such a reaction to occur. The reaction could proceed via two main mechanisms:

Addition-Elimination (SNAr): The nucleophile attacks the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the halide restores the aromaticity. The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com

Elimination-Addition (Benzyne Mechanism): Under very strong basic conditions (e.g., NaNH₂), a proton can be abstracted from the position ortho to a halogen, followed by elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. youtube.com The nucleophile then adds to the benzyne, and subsequent protonation gives the product.

Given the substitution pattern of this compound, SNAr reactions are less common compared to cross-coupling reactions.

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Aryllithium Species)

The iodo group in this compound can be used to generate highly reactive organometallic intermediates.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent would lead to the formation of the corresponding Grignard reagent, (4-chloro-2-(hydroxymethyl)phenyl)magnesium iodide, via oxidative insertion of magnesium into the C-I bond. leah4sci.comadichemistry.com The hydroxyl group is acidic and would react with the Grignard reagent; therefore, it must be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) prior to the formation of the Grignard reagent. mnstate.edugoogle.com Once formed, this Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. leah4sci.comyoutube.com

Aryllithium Species: Treatment of this compound (with the hydroxyl group protected) with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to metal-halogen exchange, selectively replacing the iodine atom with lithium to form the corresponding aryllithium species. This is another powerful nucleophile that can be used in a variety of synthetic transformations.

Reactivity with Hypervalent Iodine Reagents and Iodonium (B1229267) Salts

The iodine atom in this compound can be oxidized to a higher valence state, opening up another avenue of reactivity.

Hypervalent Iodine Reagents: Oxidation of the iodide can lead to the formation of hypervalent iodine(III) or iodine(V) species. These reagents are valuable in organic synthesis as they can act as electrophiles or oxidizing agents.

Iodonium Salts: this compound can be used to prepare diaryliodonium salts. diva-portal.org These salts are excellent arylating agents and can transfer the (4-chloro-2-hydroxymethyl)phenyl group to a variety of nucleophiles under mild conditions, often catalyzed by transition metals. The preparation of unsymmetrical diaryliodonium salts is a common strategy, where one of the aryl groups is designed to be a "dummy" group that does not transfer. diva-portal.org

Chemoselective Functionalization of this compound

The distinct electronic and steric properties of the hydroxyl, iodo, and chloro groups on the aromatic ring of this compound allow for a high degree of chemoselectivity in its reactions. The iodo group, being the most labile of the two halogen substituents, is the primary site for palladium-catalyzed cross-coupling reactions. The benzylic alcohol offers a site for oxidation or etherification, while the chloro group is the most inert, typically requiring more forcing reaction conditions for transformation. This hierarchy of reactivity allows for a stepwise and controlled functionalization of the molecule.

Selective Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for oxidative addition to a low-valent palladium catalyst. This difference in reactivity allows for highly selective cross-coupling reactions at the C-2 position.

Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction can be selectively carried out at the C-I position. By employing a suitable palladium catalyst and a base, this compound can be coupled with a variety of boronic acids and their derivatives. While no specific studies on this compound were found, research on analogous dihalogenated systems consistently shows preferential reaction at the iodo-substituted position. For instance, studies on dichloropyridines have demonstrated that ligand choice can influence site-selectivity, a principle that would apply here to ensure exclusive reaction at the C-I bond. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, also exhibits high chemoselectivity for the C-I bond over the C-Cl bond. This is a well-established principle in palladium catalysis. nih.gov In the context of polyhalogenated aromatic compounds, the Sonogashira coupling almost invariably occurs at the most reactive halogen, which is iodine. Catalyst-controlled regioselectivity has been observed in diiodopurines, further highlighting the tunability of these reactions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is another key transformation that can be directed to the C-I bond. The choice of phosphine (B1218219) ligand is crucial in controlling the reactivity and selectivity of this reaction. While specific examples with this compound are not documented in the searched literature, the general principles of chemoselectivity in Buchwald-Hartwig aminations of polyhalogenated arenes strongly suggest that selective amination at the C-2 position is feasible. organic-chemistry.orgchemrxiv.org

The following table illustrates the expected chemoselective Suzuki-Miyaura and Sonogashira couplings based on reactions of similar substrates.

Reaction Type Coupling Partner Catalyst System (Typical) Expected Product Reference (Analogous System)
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)(4-Chloro-2-arylphenyl)methanol nih.gov
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)(4-Chloro-2-(alkynyl)phenyl)methanol nih.govnih.gov

This table is illustrative and based on established principles of chemoselectivity. Specific reaction conditions for this compound would require experimental optimization.

Selective Transformations of the Hydroxyl Group

The primary alcohol functionality of this compound can be selectively transformed without affecting the halogen substituents.

Oxidation to the Aldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, (4-Chloro-2-iodophenyl)carbaldehyde, using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), or catalytic systems like TEMPO with a co-oxidant, are known to effect this transformation efficiently while being tolerant of aryl halides. nih.gov For example, a copper(I)/TEMPO system has been shown to be effective for the selective oxidation of various substituted benzyl alcohols, including those with halogen substituents, to their corresponding aldehydes in good to excellent yields. nih.gov

Etherification: The hydroxyl group can be selectively converted into an ether. For instance, a chemoselective method for the methylation or ethylation of benzyl alcohols in the presence of other functional groups has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. chemrxiv.orgacs.org This method is reported to be highly selective for benzylic alcohols over other types of hydroxyl groups and is tolerant of various other functionalities.

The following table summarizes the expected selective transformations of the hydroxyl group.

Reaction Type Reagents Expected Product Reference (General Method)
OxidationCuI, DMAP, TEMPO, O₂ in CH₃CN4-Chloro-2-iodobenzaldehyde nih.gov
Etherification (Methylation)2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol1-Chloro-2-iodo-4-(methoxymethyl)benzene chemrxiv.orgacs.org

This table is illustrative and based on established methods for the selective transformation of benzyl alcohols. Specific reaction conditions for this compound would require experimental optimization.

Reactivity of the Chloro Group

The carbon-chlorine bond is the most robust of the three functional groups in this compound. It will typically only react under more forcing conditions, after the iodo and hydroxyl groups have been functionalized. This allows for a hierarchical approach to the synthesis of more complex molecules. For example, after a Suzuki-Miyaura coupling at the C-I position, a subsequent cross-coupling reaction at the C-Cl position could be achieved using a more active palladium catalyst system, often employing more electron-rich and sterically hindered phosphine ligands, and higher reaction temperatures.

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Iodophenyl Methanol

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of (4-Chloro-2-iodophenyl)methanol and its subsequent transformations involve a variety of reaction mechanisms that are central to understanding its chemical behavior.

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The introduction of halogen atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The synthesis of this compound likely proceeds from a precursor such as 4-chlorotoluene. The regioselective introduction of an iodine atom at the position ortho to the methyl group and meta to the chlorine atom is a key step.

The mechanism of iodination of chlorinated aromatic compounds often requires an activating agent to generate a potent electrophile from molecular iodine (I₂). Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), are effective in this regard. nih.govnih.gov The reaction is believed to proceed through the formation of an electrophilic iodine species, potentially a silver-iodine complex or the iodonium (B1229267) ion (I⁺), upon interaction of I₂ with the silver salt. This highly reactive electrophile is then attacked by the electron-rich aromatic ring of 4-chlorotoluene.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the substitution. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The observed ortho-iodination to the methyl group suggests that its activating effect is dominant. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, which then loses a proton to restore aromaticity and yield the iodinated product. The use of silver salts with non-coordinating anions, such as AgSbF₆, AgBF₄, and AgPF₆, has been shown to selectively introduce iodine at the para position to the chlorine substituent in chlorobenzene (B131634) and 3-chlorotoluene, highlighting the subtle interplay of electronic and steric factors in directing the halogenation. nih.govnih.gov

Nucleophilic Substitution Mechanisms at the Benzylic Center

The benzylic alcohol functionality in this compound is a key site for nucleophilic substitution reactions. The hydroxyl group (-OH) is a poor leaving group, and its conversion to a better leaving group is typically required for substitution to occur. This can be achieved by protonation under acidic conditions or by conversion to other functional groups like halides or sulfonates. youtube.compressbooks.pub

The mechanism of nucleophilic substitution at a benzylic center can proceed through either an Sₙ1 or Sₙ2 pathway, and the operative mechanism is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. pressbooks.pubmasterorganicchemistry.comyoutube.comyoutube.com

Sₙ1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. For this compound, the formation of a benzylic carbocation would be stabilized by resonance with the aromatic ring. This pathway is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group. Weak nucleophiles are also characteristic of Sₙ1 reactions. youtube.compressbooks.pub

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored for primary benzylic substrates like this compound due to reduced steric hindrance. Strong nucleophiles and polar aprotic solvents promote the Sₙ2 mechanism. The reaction proceeds with an inversion of stereochemistry if the benzylic carbon is chiral. youtube.commasterorganicchemistry.comyoutube.com

The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the stability of the potential benzylic carbocation, thereby affecting the likelihood of an Sₙ1 pathway.

Reductive Processes in Alcohol Transformations

Reductive transformations involving this compound can target either the benzylic alcohol or the carbon-halogen bonds.

The reduction of the benzylic alcohol to the corresponding methyl group (4-chloro-2-iodotoluene) can be achieved using metal hydride reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce alcohols, as well as other functional groups. uop.edu.pkchemistnotes.comdalalinstitute.comlibretexts.orgchem-station.com The mechanism of alcohol reduction with LiAlH₄ typically involves the deprotonation of the alcohol to form an aluminum alkoxide, followed by a hydride transfer from the aluminate complex to the benzylic carbon in a subsequent Sₙ2-like displacement of the O-Al species.

Alternatively, reductive processes can lead to dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the selective reductive deiodination of this compound a plausible transformation. This can be achieved using various reducing systems, including catalytic hydrogenation or metal-based reducing agents. The mechanism often involves the formation of radical intermediates or organometallic species.

Mechanistic Pathways of Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms allows for selective and sequential couplings.

Detailed Catalytic Cycles of Palladium-Mediated Processes

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling: In a Suzuki coupling reaction of this compound with an organoboron reagent, the catalytic cycle begins with the oxidative addition of the more reactive carbon-iodine bond to a Pd(0) complex. This forms a square planar Pd(II) intermediate. The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Sonogashira Coupling: The Sonogashira coupling of this compound with a terminal alkyne follows a similar catalytic cycle, but often involves a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgmdpi.com The palladium cycle is analogous to the Suzuki coupling, with oxidative addition of the aryl iodide being the initial step. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The subsequent reductive elimination yields the arylated alkyne and regenerates the Pd(0) catalyst. The copper co-catalyst generally accelerates the reaction, allowing for milder reaction conditions. mdpi.com In some cases, Sonogashira reactions can also proceed under copper-free conditions.

The isolation of oxidative addition products, such as ArPdI(PPh₃)₂, provides valuable insight into the intermediates of the catalytic cycle and the fate of the palladium catalyst. nih.gov

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is critical in palladium-catalyzed cross-coupling reactions, as they significantly influence the reaction's efficiency, selectivity, and substrate scope.

Ligands: Phosphine (B1218219) ligands are commonly employed in these reactions. The electronic and steric properties of the phosphine ligand can modulate the reactivity of the palladium catalyst. Electron-rich and bulky ligands, such as tri(o-tolyl)phosphine (P(o-Tol)₃) or various Buchwald-type ligands, can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and turnover numbers. organic-chemistry.org In some cases, the nitrogen atom of a substrate can act as an internal ligand, facilitating the formation of a palladacyclic intermediate that promotes the reaction, even in the absence of an external ligand. nih.gov The design of ligands is a key area of research, with data-driven approaches being used to develop novel ligands for challenging transformations. chemrxiv.org

Additives: In Suzuki couplings, the base is a crucial additive that participates in the transmetalation step. The choice of base can affect the reaction rate and the compatibility with various functional groups. In Sonogashira couplings, the copper(I) salt is a key additive that facilitates the formation of the reactive copper acetylide. The presence of additives can also influence the stereochemical outcome of the reaction, for example, in maintaining the geometry of a double bond in the starting material. organic-chemistry.org

Identification and Role of Radical Intermediates in Transformations

Reactions involving this compound can proceed through various pathways, including those that generate highly reactive radical intermediates. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to heat, light, or radical initiators, leading to the formation of an aryl radical. acs.org The presence of both electron-withdrawing (chloro) and electron-donating (hydroxymethyl) groups on the phenyl ring can influence the stability and reactivity of these radical species.

The primary radical intermediate expected from the homolytic cleavage of the C-I bond in this compound is the (4-chloro-2-(hydroxymethyl)phenyl) radical. This radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or another reagent, addition to an unsaturated system, or intramolecular cyclization. For instance, in a methanolic solution, the aryl radical could abstract a hydrogen atom from methanol (B129727) to form 4-chlorobenzyl alcohol. acs.org

The detection and characterization of such short-lived radical intermediates are experimentally challenging. A powerful technique for this purpose is Electron Paramagnetic Resonance (EPR) spectroscopy, often used in conjunction with spin trapping. wikipedia.orgspringernature.com EPR spectroscopy is highly selective for species with unpaired electrons, such as free radicals. springernature.com However, the low concentrations and short lifetimes of many radical intermediates often preclude their direct detection. wikipedia.org

Spin trapping addresses this limitation by using a "spin trap" molecule, such as a nitrone or a nitroso compound, which reacts with the transient radical to form a more stable and persistent radical adduct. wikipedia.orgtandfonline.com This spin adduct accumulates to a concentration detectable by EPR. springernature.com The resulting EPR spectrum exhibits characteristic hyperfine coupling constants that can provide structural information about the trapped radical, thereby confirming its identity. researchgate.net

Table 1: Representative Spin Traps and Their Application

Spin Trap Chemical Name Typical Radicals Trapped Key Features of EPR Spectrum
PBN α-Phenyl-N-tert-butylnitrone Carbon-centered radicals The hyperfine splitting constants of the nitrogen and β-hydrogen atoms are diagnostic for the trapped radical. wikipedia.org
DMPO 5,5-Dimethyl-1-pyrroline N-oxide Oxygen- and carbon-centered radicals Forms distinct adducts with different radicals, allowing for their differentiation. wikipedia.orgtandfonline.com

In the context of reactions involving this compound, a spin trapping experiment could be designed to capture the initially formed (4-chloro-2-(hydroxymethyl)phenyl) radical. The hyperfine coupling constants of the resulting spin adduct would provide strong evidence for the formation of this specific radical intermediate.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that can be difficult or impossible to obtain through experimental means alone. nih.govrsc.org For reactions involving this compound, computational methods can be employed to map out the potential energy surface of a reaction, identify transition states, and calculate the energies of intermediates and products.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. nih.govacs.orgnih.gov By applying DFT, researchers can model the reaction pathways and determine the most likely mechanism. For instance, the homolytic bond dissociation energy (BDE) of the C-I bond in this compound can be calculated to assess the feasibility of radical formation under specific conditions. nih.govnih.govrsc.org A lower BDE would suggest that radical formation is more favorable.

Furthermore, computational models can elucidate the role of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the hydroxymethyl group can be computationally modeled to understand their influence on the stability of radical intermediates and the activation barriers of subsequent reaction steps.

Computational studies can also predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, DFT calculations can determine the relative stabilities of the sigma-complex intermediates for substitution at different positions on the aromatic ring, thereby predicting the major product isomer. nih.govacs.org

Table 2: Illustrative Computational Data for a Related System (m-chloroiodobenzene)

Computational Method Parameter Calculated Illustrative Value Significance
DFT (B3LYP/6-31G*) C-I Bond Dissociation Energy ~65-70 kcal/mol Indicates the energy required for homolytic cleavage to form the aryl radical.

Note: The values in this table are illustrative and based on calculations for structurally similar compounds. Specific calculations for this compound would be required for precise values.

By combining the insights from both experimental techniques like EPR spin trapping and computational approaches like DFT, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved. This knowledge is invaluable for controlling reaction pathways and designing novel synthetic applications for this versatile chemical compound.

Applications in Complex Molecule Synthesis and Advanced Materials

Precursor in Pharmaceutical Compound Synthesis

The structural motif of (4-Chloro-2-iodophenyl)methanol is embedded in a number of compounds with potential therapeutic applications. Its role as a precursor allows for the introduction of diverse functionalities through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the iodo-position. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for building the complex scaffolds of modern pharmaceuticals.

For instance, the core structure can be elaborated into more complex molecules that may exhibit a range of biological activities. The presence of both chloro and iodo substituents offers a platform for sequential and selective cross-coupling reactions, enabling the synthesis of intricately substituted aromatic compounds that are often challenging to prepare via other routes.

Building Block for Agrochemical Development

In the field of agrochemicals, the development of new and effective herbicides, fungicides, and insecticides is a continuous endeavor. Substituted benzyl (B1604629) alcohols and their derivatives have been investigated for their herbicidal properties. google.com The this compound scaffold can be utilized to generate novel agrochemical candidates. The specific substitution pattern can influence the molecule's interaction with biological targets in weeds, pests, or fungi.

Research in this area often involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). The reactivity of the iodo and alcohol functionalities of this compound makes it an ideal starting material for creating such libraries, allowing for systematic modifications to optimize efficacy and selectivity. For example, the development of fungicides like Nibenazole, a triazole-based compound, highlights the importance of substituted phenyl alcohols in creating effective crop protection agents. google.com

Role in the Synthesis of Advanced Materials

The unique electronic and structural features of this compound also lend themselves to the synthesis of advanced materials. The presence of heavy atoms like iodine can impart specific properties, such as increased refractive index or enhanced X-ray absorption, which are desirable in certain optical or electronic materials.

Furthermore, the ability to undergo polymerization or be grafted onto surfaces makes this compound and its derivatives interesting for the creation of functional polymers and modified surfaces with tailored properties. The aromatic core provides rigidity, while the functional groups offer points for further chemical modification to control properties like solubility, thermal stability, and conductivity.

Applications in Radiochemistry and Radiolabeling

The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a valuable precursor for the synthesis of radiolabeled compounds. These radiotracers are essential tools in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in various biochemical assays.

The process typically involves the synthesis of a non-radioactive precursor, often a stannane (B1208499) or boronic acid derivative of the target molecule, followed by a radioiodination reaction. The development of radioligands for imaging sigma (σ) receptors, for example, has utilized radioiodinated compounds synthesized from precursors containing an iodo- or bromo-aromatic ring. nih.gov The principles of such syntheses could be applied to derivatives of this compound to develop novel imaging agents.

Construction of Heterocyclic Architectures (e.g., Indoles, Benzofurans, Sydnones, Chromones, Benzimidazoles)

One of the most powerful applications of this compound is in the synthesis of various heterocyclic ring systems. The ortho-iodo-benzyl alcohol moiety is a classic precursor for intramolecular cyclization reactions to form five- and six-membered rings.

For example, through a sequence of reactions involving the coupling of an appropriate partner to the iodo-position followed by an intramolecular reaction involving the alcohol (or a derivative thereof), a variety of heterocyclic cores can be constructed. A notable example is the synthesis of indoles and benzofurans, which can be achieved through palladium-catalyzed coupling reactions of 2-iodoanilines or 2-iodophenols with alkynes, followed by cyclization. beilstein-journals.org While the direct use of this compound in these specific examples is not cited, its structural similarity to the starting materials used in these syntheses highlights its potential as a precursor for analogous chloro-substituted heterocycles.

The general strategy involves:

Modification of the alcohol group to an appropriate functional group for the desired cyclization.

A cross-coupling reaction at the iodo-position to introduce the necessary atoms for ring formation.

An intramolecular cyclization step to construct the heterocyclic ring.

Diversification of Chemical Scaffolds and Structure-Activity Relationship Studies

The ability to selectively and sequentially functionalize the different positions of this compound makes it an excellent platform for generating diverse chemical scaffolds. In drug discovery and agrochemical research, exploring the chemical space around a particular pharmacophore is crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Starting from this single precursor, medicinal and agricultural chemists can systematically vary the substituents at the iodo and alcohol positions, as well as potentially modify the chloro group under specific conditions. This systematic approach allows for a detailed investigation of how different structural features impact the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The deoxygenative arylation of alcohols, for instance, is a modern technique that allows for the coupling of alcohol-derived radicals with aryl halides, showcasing the potential for novel transformations of the alcohol moiety. nih.gov

Utility in Polymer Chemistry and Surface Modification

The functional groups of this compound provide anchor points for polymerization and surface modification. The alcohol group can be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization, or it can be used to initiate ring-opening polymerizations. The resulting polymers would incorporate the chloro- and iodo-phenyl moieties as pendant groups, which could then be further functionalized to tune the polymer's properties or to attach other molecules.

In surface modification, the alcohol can react with surface-bound functional groups (e.g., on silica (B1680970) or metal oxides) to covalently attach the (4-Chloro-2-iodophenyl) moiety. The iodo-group on the now surface-bound molecule can then be used as a reactive handle for subsequent "on-surface" chemical reactions, allowing for the construction of complex, functionalized surfaces with potential applications in catalysis, sensing, and biocompatible materials. The use of similar benzyl alcohols as reagents for protecting carboxyl groups highlights their utility in modifying chemical functionalities. fishersci.ie

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound534014-25-4C₇H₆ClIO268.48
(4-chloro-2-fluoro-5-iodo-phenyl)-methanolNot AvailableC₇H₅ClFIO286.47
(5-Bromo-4-chloro-2-iodophenyl)methanol1616954-87-0C₇H₅BrClIO347.38
(2-Iodophenyl)methanol5159-41-1C₇H₇IO234.03
(5-Chloro-2-iodophenyl)methanol82386-90-1C₇H₆ClIO268.48
4-Chlorobenzyl alcohol873-76-7C₇H₇ClO142.59
(6-Chloro-2-fluoro-3-iodophenyl)methanol1449008-32-5C₇H₅ClFIO286.47
4-chlorophenyl-2-pyridyl methanol (B129727)Not AvailableC₁₂H₁₀ClNO219.67
4-Chloro-2-iodo-phenol71643-66-8C₆H₄ClIO254.45
(4-Bromo-2-iodophenyl)methanol1261438-69-0C₇H₆BrIO312.93
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone915095-86-2C₁₃H₇ClFIO376.55
(4-Chloro-pyridin-2-yl)-methanol63071-10-3C₆H₆ClNO143.57
NibenazoleNot AvailableC₁₀H₇Cl₂N₃240.09

Note: Some CAS numbers and molecular weights may vary slightly depending on the source.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For (4-Chloro-2-iodophenyl)methanol, both ¹H NMR and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on the substitution pattern (chloro at C4, iodo at C2), one would anticipate three distinct aromatic proton signals. The chemical shifts and coupling constants would be invaluable in confirming the substitution pattern. For instance, data from the related compound, 4-chlorobenzyl alcohol, shows aromatic protons in the range of δ 7.2-7.4 ppm. rsc.org The methylene protons adjacent to the hydroxyl group would likely appear as a doublet, coupled to the hydroxyl proton, and its chemical shift would be influenced by the electronegativity of the adjacent oxygen and the aromatic ring. The hydroxyl proton itself would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for the six aromatic carbons and one for the methylene carbon. The carbons bearing the chloro and iodo substituents would exhibit characteristic chemical shifts due to the electronic effects of these halogens. Comparison with data for 4-chlorobenzyl alcohol, which shows carbon signals around δ 128-140 ppm for the aromatic ring and ~64 ppm for the benzylic carbon, would be instructive. rsc.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Predicted ¹H NMR Data for this compound
Proton Type
Aromatic-H
CH₂
OH
Predicted ¹³C NMR Data for this compound
Carbon Type
Aromatic C-I
Aromatic C-Cl
Aromatic C-H
Aromatic C-C
CH₂-OH

Note: The data in these tables is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as no specific experimental data for this compound was found in the searched literature.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₆ClIO. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine (¹²⁷I).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule from the molecular ion. The benzylic cation formed after the loss of the hydroxyl group would be a prominent peak. Subsequent fragmentation of the aromatic ring could also be observed. For example, in the GC-MS analysis of 4-chlorobenzyl alcohol, prominent peaks are observed at m/z values corresponding to the molecular ion and fragments resulting from the loss of the chlorophenyl group. nih.gov

Predicted Mass Spectrometry Data for this compound
Ion
[C₇H₆³⁵ClIO]⁺
[C₇H₆³⁷ClIO]⁺
[C₇H₆ClI]⁺
[C₆H₄ClI]⁺
[C₆H₄Cl]⁺

Note: The m/z values are predicted based on the molecular structure and common fragmentation patterns. The relative intensities would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration would likely appear in the range of 1000-1260 cm⁻¹.

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the region of 1450-1600 cm⁻¹. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹ and 600 cm⁻¹ respectively. For comparison, the IR spectrum of 4-iodobenzyl alcohol shows a strong, broad O-H stretch around 3300 cm⁻¹ and C-O stretching around 1010 cm⁻¹. nih.gov

Predicted Infrared (IR) Absorption Bands for this compound
Functional Group
O-H
Aromatic C-H
Aliphatic C-H
Aromatic C=C
C-O
C-Cl
C-I

X-ray Crystallography for Solid-State Structure Determination

Predicted X-ray Crystallography Parameters for this compound
Parameter
Crystal System
Space Group
Key Bond Lengths
Key Bond Angles
Intermolecular Interactions

Note: These parameters are hypothetical and based on typical values for similar organic compounds. Actual values can only be determined through experimental analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, would likely provide good separation from impurities. sielc.com A UV detector would be effective for detection due to the presence of the aromatic ring.

Gas Chromatography (GC): GC could also be used for purity assessment, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. nih.gov Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide both quantitative purity information and identification of volatile impurities.

Typical Chromatographic Conditions for this compound Analysis
Technique
HPLC
GC

Note: The specific conditions would require optimization for the best resolution and peak shape.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of (4-Chloro-2-iodophenyl)methanol and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact and promote safety. chemrxiv.orgroyalsocietypublishing.org The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this transition. youtube.comrroij.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. youtube.comacs.org

For a compound like this compound, sustainable approaches could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, the reduction of a ketone to a secondary alcohol using molecular hydrogen has a 100% atom economy, in principle leaving no waste. acs.org

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors. royalsocietypublishing.org

Safer Solvents and Reagents: Replacing hazardous solvents, such as chlorinated hydrocarbons, with greener alternatives like water, ionic liquids, or even performing reactions in the absence of a solvent. royalsocietypublishing.org The use of catalysts in small, recoverable amounts is also a key strategy. royalsocietypublishing.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

One area of research is the use of indole-catalysis for the position-selective halogenation of aromatic compounds, which offers an environmentally benign alternative to traditional methods that often use harsh conditions and hazardous solvents. rsc.org Additionally, technologies like toluene (B28343) oxidation, which can produce benzyl (B1604629) alcohol as a by-product, are being evaluated for their commercial potential from a "green chemistry" perspective. gychbjb.com

Table 1: Examples of Green Solvents and their Properties

SolventBoiling Point (°C)Key Properties
Water100Non-toxic, non-flammable, readily available
Ethanol78Renewable, biodegradable, low toxicity
Ethyl acetate (B1210297)77Relatively low toxicity, biodegradable
Supercritical CO₂31Non-toxic, non-flammable, easily removed
Ionic LiquidsVariableLow vapor pressure, high thermal stability

Implementation in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is a rapidly advancing field with significant potential for the synthesis of this compound. nih.govsemanticscholar.org This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater control over reaction parameters like temperature and pressure. nih.govsemanticscholar.org

The application of flow chemistry can lead to:

Process Intensification: Reducing reaction times and increasing productivity. researchgate.net

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive intermediates or exothermic reactions. semanticscholar.org

Enhanced Selectivity: Precise control over reaction conditions can lead to higher selectivity and yields compared to batch processes. researchgate.net

Scalability: Scaling up production can be achieved by running the flow process for longer or by using multiple reactors in parallel (numbering-up). nih.gov

For instance, a continuous flow process for the preparation of benzyl alcohol from the hydrolysis of benzyl chloride has been developed, which avoids the use of bases and the production of salt waste. google.com Furthermore, flow chemistry has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its versatility and potential for industrial-scale production. thieme-connect.demdpi.com The synthesis of halogenated nucleoside analogues has also been achieved using flow biocatalysis, highlighting the integration of different advanced technologies. researchgate.net

Integration with Photoredox Catalysis and Electrosynthesis

Photoredox catalysis and electrosynthesis are emerging as powerful and sustainable tools in organic synthesis that could be applied to the transformations of this compound.

Photoredox Catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways, often under mild conditions. nih.govnih.govacs.org This approach can be used for a wide range of C-H functionalization reactions, allowing for the direct modification of the aromatic ring or the benzylic position of compounds like this compound. beilstein-journals.orgcapes.gov.br Recent advancements have seen the combination of photoredox catalysis with nickel catalysis for the arylation of C(sp³)–H bonds in various ethers. beilstein-journals.org The use of aryl halides as radical precursors in photoredox catalysis is also a well-established strategy. nih.govacs.org

Electrosynthesis employs electricity to drive chemical reactions, offering a green alternative to conventional methods that rely on stoichiometric oxidants or reductants. mdpi.com This technique can be applied to both oxidation and reduction processes. For example, the electrochemical oxidation of substituted benzyl alcohols to their corresponding aldehydes has been achieved with high efficiency. mdpi.comabechem.com Recent studies have demonstrated the electrosynthesis of high-purity benzaldehyde (B42025) from benzyl alcohol in a flow cell, a process that could be adapted for halogenated derivatives. nih.govnih.gov Furthermore, the electrochemical conversion of benzyl alcohol to benzyl-tert-butylamine showcases the potential for paired electrolysis in alcohol-to-amine conversions. rsc.org

Exploration of Biocatalysis in Transformations of Halogenated Benzyl Alcohols

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach for the synthesis and modification of complex molecules. mdpi.comresearchgate.net Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly valuable for the synthesis of chiral compounds. researchgate.net

For halogenated benzyl alcohols, biocatalysis presents several promising avenues:

Asymmetric Reduction: The enzymatic reduction of a corresponding ketone, (4-chloro-2-iodophenyl)methanone, could produce enantiomerically pure this compound. The asymmetric bioreduction of similar ketones to produce chiral alcohols has been successfully demonstrated. researchgate.net

Oxidation to Aldehydes: Alcohol dehydrogenases (ADHs) can be used for the cofactor-dependent oxidation of alcohols to the corresponding aldehydes. nih.gov

Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of aromatic compounds. chemrxiv.orgacs.org Engineering these enzymes could enable the introduction of chloro or iodo substituents onto a benzyl alcohol precursor with high precision. chemrxiv.orgacs.org

Whole-Cell Biotransformations: Anaerobic bacteria have been shown to transform halogenated aromatic aldehydes into both the corresponding carboxylic acids and benzyl alcohols. nih.gov The use of whole-cell biocatalysts for the production of benzyl alcohol from benzaldehyde has been explored in both stirred and packed-bed reactors, demonstrating the potential for continuous bioprocessing. nih.gov

Table 2: Examples of Biocatalytic Transformations for Benzyl Alcohol Derivatives

TransformationEnzyme/OrganismSubstrate ExampleProduct Example
Asymmetric ReductionLactobacillus paracasei(4-chlorophenyl)(phenyl)methanone(S)-(4-chlorophenyl)(phenyl)methanol. researchgate.net
OxidationAlcohol Dehydrogenase (ADH)Benzyl alcoholBenzaldehyde. nih.gov
ReductionG. arilaitensisBenzaldehydeBenzyl alcohol. nih.gov
HalogenationFlavin-dependent halogenase (FDH)Aromatic precursorsHalogenated aromatic compounds. acs.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new and improved catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research in this area is focused on creating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide better control over the reaction outcome.

For the synthesis of this compound, this could involve the development of catalysts for the selective reduction of the corresponding aldehyde or acid. Conversely, for its transformations, catalysts for selective oxidation or cross-coupling reactions are of high interest. For instance, the oxidation of benzyl alcohols can be influenced by the electronic nature of the substituents on the aromatic ring.

The development of organocatalysts for the synthesis of chiral halogenated compounds is another active area of research. nih.gov These small organic molecules can catalyze a variety of transformations with high enantioselectivity, providing access to valuable chiral building blocks.

Rational Design of Derivatives with Tailored Reactivity or Bioactivity

This compound serves as a scaffold for the synthesis of a wide array of derivatives with potentially useful properties. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the benzene (B151609) ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents to create libraries of new compounds.

The rational design of these derivatives is guided by the desired application. For example, in drug discovery, medicinal chemists can systematically modify the structure of this compound to optimize its interaction with a biological target, aiming to enhance its potency, selectivity, and pharmacokinetic properties. The synthesis of chiral derivatives is of particular importance, as the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.net

Predictive Modeling and Computational Design of Novel Reactions

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. mdpi.comarxiv.org For this compound, computational methods can be employed in several ways:

Reaction Pathway Prediction: Machine learning models trained on large datasets of chemical reactions can predict the products and pathways of new transformations. arxiv.orgrsc.org This can help chemists identify promising new reactions for the synthesis and functionalization of this compound.

Catalyst Design: Computational modeling can be used to understand the mechanism of catalytic reactions and to design new catalysts with improved activity and selectivity. mdpi.com This includes the in silico design of organocatalysts and phase-transfer catalysts. mdpi.com

Predicting Reaction Conditions: Neural network models can predict the optimal reaction conditions, including catalysts, solvents, and temperature, for a given transformation. researchgate.net

Understanding Non-covalent Interactions: Methods like Density Functional Theory (DFT) can be used to study halogen bonding and other non-covalent interactions, which are crucial in crystal engineering and drug design. acs.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic methodologies for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chloro-2-iodophenyl)methanol, and how are reaction conditions optimized?

  • Methodology :

  • Reduction of Aldehydes : The compound is commonly synthesized via reduction of (4-Chloro-2-iodophenyl)formaldehyde using sodium borohydride (NaBH₄) in ethanol under reflux (60–70°C). Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .
  • Alternative Routes : Aryne intermediates, as described in sulfonhydrazide decomposition (e.g., using NaOCH₃ in phenol at 59.4°C), may indirectly yield derivatives, though this requires careful optimization to avoid competing protonation pathways .
    • Optimization : Key variables include solvent polarity (e.g., ethanol vs. THF), stoichiometry of reducing agents, and reaction time. Monitoring by TLC ensures minimal by-products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the hydroxyl (-OH) and aromatic protons. The iodine atom induces distinct spin-spin splitting due to its large atomic radius .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the molecular geometry, confirming the spatial arrangement of chloro, iodo, and hydroxyl groups. Programs like ORTEP-III generate thermal ellipsoid diagrams .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₇H₅ClIO⁻, expected m/z ~290.85) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) reconcile discrepancies in experimental data for this compound?

  • Methodology :

  • DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level compares theoretical bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H⋯I hydrogen bonds) to explain polymorphism or unexpected spectroscopic shifts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
  • Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Compare binding energies to explain potency differences .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Buchwald-Hartwig Amination : The iodo group facilitates Pd-catalyzed C–N bond formation. Kinetic studies (monitored by GC-MS) show faster oxidative addition compared to bromo analogs .
  • DFT Transition State Analysis : Computes activation barriers for iodophenyl vs. chlorophenyl derivatives, revealing steric and electronic effects of iodine .

Safety and Handling

  • Precautions : Use PPE (gloves, goggles) and work in a fume hood due to iodine volatility. Avoid contact with reducing agents to prevent exothermic decomposition .
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the hydroxyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.